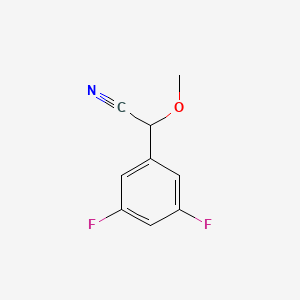

2-(3,5-Difluorophenyl)-2-methoxyacetonitrile

Description

BenchChem offers high-quality 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,5-difluorophenyl)-2-methoxyacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c1-13-9(5-12)6-2-7(10)4-8(11)3-6/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHGEJLQCQCFOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C#N)C1=CC(=CC(=C1)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile, a fluorinated aromatic nitrile with potential applications in medicinal chemistry and materials science. Recognizing the limited availability of experimentally-derived data in public literature, this document combines foundational molecular information with predicted properties and detailed, field-proven experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to both understand the anticipated characteristics of this compound and to empirically validate them. This guide covers molecular structure, predicted physicochemical parameters, spectroscopic characteristics, a plausible synthetic pathway, and analytical methodologies for purity assessment.

Introduction and Molecular Overview

2-(3,5-Difluorophenyl)-2-methoxyacetonitrile is a specialized organic compound featuring a difluorinated phenyl ring, a methoxy group, and a nitrile functional group. The strategic incorporation of fluorine atoms is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1] The nitrile group is a versatile synthon, capable of being transformed into other key functional groups such as primary amines or carboxylic acids.[1] This unique combination of functional groups makes it a valuable building block for the synthesis of more complex molecules.

Table 1: Core Molecular Identifiers

| Property | Value | Source |

| CAS Number | 1695947-84-2 | ChemScene[2] |

| Molecular Formula | C₉H₇F₂NO | ChemScene[2] |

| Molecular Weight | 183.15 g/mol | ChemScene[2] |

| SMILES | N#CC(OC)C1=CC(F)=CC(F)=C1 | ChemScene[2] |

Predicted Physicochemical Properties

In the absence of comprehensive experimental data, computational modeling provides valuable estimates for the physicochemical properties of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile. These predictions are useful for initial experimental design, such as selecting appropriate solvent systems or anticipating chromatographic behavior.

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Prediction Method/Source |

| logP (Octanol-Water Partition Coefficient) | 2.18 | Computational (ChemScene)[2] |

| Topological Polar Surface Area (TPSA) | 33.02 Ų | Computational (ChemScene)[2] |

| Hydrogen Bond Donors | 0 | Computational (ChemScene)[2] |

| Hydrogen Bond Acceptors | 2 | Computational (ChemScene)[2] |

| Rotatable Bonds | 2 | Computational (ChemScene)[2] |

| Boiling Point | ~250-280 °C | Estimation based on related structures and QSPR models[3][4][5] |

| Melting Point | Not readily predictable | Highly dependent on crystal packing[6][7][8] |

| Aqueous Solubility | Low | Predicted based on high logP and lack of H-bond donors[1][2][9][10] |

Causality Behind Predicted Properties

-

logP : The predicted logP value of 2.18 suggests that the compound is moderately lipophilic. This is a logical consequence of the aromatic ring and the methoxy group, with the polar nitrile and fluorine atoms providing a degree of hydrophilicity. This property is critical in drug development as it influences absorption, distribution, metabolism, and excretion (ADME).[11]

-

Solubility : The low predicted aqueous solubility is a direct consequence of its moderate lipophilicity and the absence of hydrogen bond donors. Organic compounds tend to dissolve in solvents with similar properties ("like dissolves like").[9] Therefore, higher solubility is expected in moderately polar to nonpolar organic solvents such as ethers, esters, and chlorinated solvents.

-

Boiling and Melting Points : Boiling points are influenced by molecular weight and intermolecular forces.[6][12] Given the molecular weight of 183.15 and the presence of dipole-dipole interactions from the nitrile and C-F bonds, a relatively high boiling point is anticipated. Melting points are more difficult to predict as they are heavily influenced by the efficiency of crystal lattice packing, which is not easily calculated from the 2D structure alone.[6][7][8]

Experimental Determination of Physicochemical Properties

This section provides standardized protocols for the experimental determination of key physicochemical properties. Adherence to these methodologies will ensure the generation of reliable and reproducible data.

Workflow for Physicochemical Characterization

Sources

- 1. chemaxon.com [chemaxon.com]

- 2. Predicting Solubility | Rowan [rowansci.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Prediction of boiling points of organic compounds by QSPR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]

- 7. Estimation of Melting Points of Organics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]

- 12. medium.com [medium.com]

Molecular structure and formula of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile. As a specialized organic molecule, its unique combination of a difluorinated aromatic ring, a methoxy group, and a nitrile functionality makes it a compound of significant interest for researchers, particularly in the fields of medicinal chemistry and drug development. This document details a plausible synthetic route, predicted spectroscopic data for characterization, and a discussion of its potential as a building block in the synthesis of novel therapeutic agents. The strategic incorporation of fluorine is a well-established method for enhancing the metabolic stability and binding affinity of drug candidates, while the nitrile group offers versatile chemical reactivity and can act as a key pharmacophore.[1][2]

Molecular Structure and Chemical Identity

2-(3,5-Difluorophenyl)-2-methoxyacetonitrile is a fluorinated aromatic compound. The core of its structure is a benzene ring substituted with two fluorine atoms at the 3 and 5 positions. This difluorophenyl group is attached to a carbon atom which is also bonded to a methoxy group (-OCH₃) and a nitrile group (-C≡N).

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile | - |

| CAS Number | 1695947-84-2 | |

| Molecular Formula | C₉H₇F₂NO | |

| Molecular Weight | 183.15 g/mol | |

| Canonical SMILES | COC(C#N)C1=CC(=C(C=C1)F)F | - |

| Physical State | Solid (predicted) | - |

| Storage | Sealed in dry, 2-8°C |

Plausible Synthesis Protocol

Step 1: Synthesis of 2-(3,5-Difluorophenyl)-2-hydroxyacetonitrile (Mandelonitrile derivative)

The initial step involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of 3,5-difluorobenzaldehyde. This reaction is a classic method for the formation of mandelonitrile derivatives.[3]

-

Reaction: 3,5-Difluorobenzaldehyde + NaCN/KCN → 2-(3,5-Difluorophenyl)-2-hydroxyacetonitrile

-

Reagents and Rationale:

-

3,5-Difluorobenzaldehyde: The starting aromatic aldehyde.[4][5][6][7][8][9]

-

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN): A source of the nucleophilic cyanide ion. These are standard reagents for cyanohydrin formation.

-

Acid (e.g., acetic acid or a bisulfite addition product): To protonate the intermediate alkoxide and to maintain a slightly acidic pH to favor the cyanohydrin product.

-

-

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve 3,5-difluorobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or diethyl ether.

-

Prepare a solution of sodium cyanide (1.1 eq) in water.

-

Cool the aldehyde solution to 0-5°C in an ice bath.

-

Slowly add the sodium cyanide solution to the stirred aldehyde solution.

-

After the addition is complete, slowly add a weak acid (e.g., acetic acid) to the reaction mixture to neutralize any excess cyanide and to facilitate the formation of the cyanohydrin.

-

Allow the reaction to stir at room temperature for several hours until completion, monitoring by Thin Layer Chromatography (TLC).

-

Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(3,5-Difluorophenyl)-2-hydroxyacetonitrile.

-

Step 2: O-Methylation to Yield 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile

The second step is the methylation of the hydroxyl group of the synthesized cyanohydrin. A common and effective method for this transformation is the Williamson ether synthesis.

-

Reaction: 2-(3,5-Difluorophenyl)-2-hydroxyacetonitrile + Methylating Agent → 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile

-

Reagents and Rationale:

-

2-(3,5-Difluorophenyl)-2-hydroxyacetonitrile: The substrate from Step 1.

-

Base (e.g., Sodium Hydride (NaH)): A strong base is required to deprotonate the hydroxyl group to form a nucleophilic alkoxide.

-

Methylating Agent (e.g., Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄)): An electrophilic source of a methyl group. Methyl iodide is highly reactive and commonly used in laboratory-scale synthesis.

-

Anhydrous Aprotic Solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF)): To dissolve the reactants and facilitate the reaction without interfering.

-

-

Experimental Protocol:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude 2-(3,5-Difluorophenyl)-2-hydroxyacetonitrile (1.0 eq) in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. (Caution: Hydrogen gas is evolved).

-

Allow the mixture to stir at 0°C for 30-60 minutes to ensure complete formation of the alkoxide.

-

Slowly add methyl iodide (1.5 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

Perform a liquid-liquid extraction with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile.

-

Caption: Proposed two-step synthesis workflow for the target molecule.

Predicted Spectroscopic Data

Due to the absence of published experimental spectra, the following data are predicted based on the chemical structure and analysis of similar compounds.[10][11][12][13][14][15][16][17][18][19][20][21][22][23]

¹H NMR Spectroscopy

-

Aromatic Protons (C₆H₃F₂): The three protons on the difluorophenyl ring are expected to appear in the aromatic region (δ 7.0-7.5 ppm). The proton at the 4-position will likely be a triplet due to coupling with the two equivalent fluorine atoms. The two protons at the 2 and 6-positions will be equivalent and appear as a doublet of triplets or a complex multiplet due to coupling with the adjacent fluorine atoms and the proton at the 4-position.

-

Methine Proton (-CH(OCH₃)CN): This proton is adjacent to an oxygen atom and a nitrile group, which will shift it downfield. A singlet is expected around δ 5.5-6.0 ppm.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet, likely in the range of δ 3.4-3.8 ppm.

¹³C NMR Spectroscopy

-

Nitrile Carbon (-C≡N): The carbon of the nitrile group is expected to have a chemical shift in the range of δ 115-120 ppm.[11]

-

Aromatic Carbons (C₆H₃F₂): The aromatic carbons will appear in the region of δ 105-165 ppm. The carbons directly bonded to fluorine will show strong C-F coupling and will be significantly downfield. The carbon attached to the methoxyacetonitrile group will be a quaternary carbon with a chemical shift around δ 135-140 ppm.

-

Methine Carbon (-CH(OCH₃)CN): This carbon, bonded to both an oxygen and a nitrile group, is predicted to be in the range of δ 60-70 ppm.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will likely appear around δ 55-60 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2240-2260 cm⁻¹, characteristic of a nitrile group.

-

C-O Stretch (Ether): A strong absorption band is anticipated in the region of 1050-1150 cm⁻¹, corresponding to the C-O stretching of the methoxy group.

-

C-F Stretch: Strong absorption bands due to the C-F bonds on the aromatic ring are expected in the range of 1100-1300 cm⁻¹.

-

Aromatic C=C Stretch: Several medium to weak absorption bands will be present in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretch: Absorption bands will appear above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Absorption bands for the methoxy and methine protons will be observed in the 2850-3000 cm⁻¹ range.

Potential Applications in Research and Drug Development

The unique structural features of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile suggest its potential as a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

-

Role of the Difluorophenyl Group: The incorporation of a difluorophenyl moiety is a widely used strategy in drug design.[1][24][25][26] The two fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to biological targets through favorable electrostatic interactions, and increase lipophilicity, which can improve membrane permeability and oral bioavailability.

-

Significance of the Nitrile Group: The nitrile group is a versatile functional group in organic synthesis and a recognized pharmacophore.[2][27][28][29][30] It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form various heterocyclic systems. In drug molecules, the nitrile group can act as a hydrogen bond acceptor and a bioisostere for a carbonyl group.

-

Contribution of the Methoxy Group: The methoxy group can also influence a molecule's pharmacokinetic properties. It can participate in hydrogen bonding and can be a site for metabolic O-demethylation, which can be a factor in drug clearance.

Caption: Logical relationship of structural features to potential applications.

Safety Information

As a nitrile-containing compound, 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

2-(3,5-Difluorophenyl)-2-methoxyacetonitrile is a compound with significant potential for application in synthetic and medicinal chemistry. While detailed experimental data for this specific molecule is currently limited, its structural components suggest that it can serve as a valuable building block for the creation of novel compounds with desirable pharmacological properties. The proposed synthetic route provides a practical approach for its preparation, and the predicted spectroscopic data offers a basis for its characterization. Further research into the synthesis and biological evaluation of derivatives of this molecule is warranted to fully explore its potential.

References

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. [Link]

-

PubChem. (n.d.). Mandelonitrile. PubChem. Retrieved from [Link]

-

Lankhorst, P. P., et al. (2018). One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination. Molecules, 23(7), 1785. [Link]

-

Duan, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy, 6(1), 1-23. [Link]

-

Zhu, D., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]

-

Delville, M. M. E., et al. (2012). Enzymatic cascade flow synthesis of protected mandelonitrile derivatives. Organic & Biomolecular Chemistry, 10(40), 8135-8138. [Link]

-

PubChem. (n.d.). 3,5-Difluorobenzaldehyde. PubChem. Retrieved from [Link]

-

Lankhorst, P. P., et al. (2018). One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination. Molecules, 23(7), 1785. [Link]

-

Zhu, D., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy, 6(291). [Link]

-

Lankhorst, P. P., et al. (2018). One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination. PMC. [Link]

-

SpectraBase. (n.d.). Mandelonitrile. SpectraBase. Retrieved from [Link]

-

Sharma, P. C., et al. (2009). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of ChemTech Research, 1(4), 1326-1333. [Link]

-

The Good Scents Company. (n.d.). mandelonitrile, 532-28-5. The Good Scents Company. Retrieved from [Link]

-

Stanciauskaite, M., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules, 31(5), 1-20. [Link]

-

Hassan, Y., & Sani, A. (2025). Synthesis and Antimicrobial Evaluation of Mandelonitrile Derivatives. Malaysian Journal of Pure and Applied Sciences, 3(4), 1-8. [Link]

-

Shen, T. Y. (1981). Chemical and pharmacological properties of diflunisal. The Journal of Rheumatology, 8(Suppl 7), 7-13. [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. [Link]

-

PrepChem. (n.d.). Synthesis of 3,5-difluorobenzaldehyde. PrepChem. Retrieved from [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shift. Oregon State University. [Link]

-

PubChem. (n.d.). Mandelonitrile, (+)-. PubChem. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2016). Fourier Transform Infrared (FTIR) Reference Spectra. U.S. Environmental Protection Agency. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. RSC - Page load error [pubs.rsc.org]

- 3. mjpas.uomustansiriyah.edu.iq [mjpas.uomustansiriyah.edu.iq]

- 4. 3,5-Difluorobenzaldehyde 98 32085-88-4 [sigmaaldrich.com]

- 5. 3,5-二氟苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3,5-Difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. 3,5-Difluorobenzaldehyde | 32085-88-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. 3,5-Difluorobenzaldehyde | CAS 32085-88-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. 3,5-Difluorobenzaldehyde(32085-88-4) 1H NMR spectrum [chemicalbook.com]

- 11. (S)-Mandelonitrile|High-Quality Chiral Cyanohydrin [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Mandelonitrile(532-28-5) 1H NMR [m.chemicalbook.com]

- 14. Mandelonitrile(532-28-5) 13C NMR spectrum [chemicalbook.com]

- 15. 3,5-Difluorobenzaldehyde | C7H4F2O | CID 588160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. spectrabase.com [spectrabase.com]

- 20. wap.guidechem.com [wap.guidechem.com]

- 21. 3,4-Difluorobenzaldehyde(34036-07-2) 13C NMR [m.chemicalbook.com]

- 22. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 23. EPA - TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra [www3.epa.gov]

- 24. ajrconline.org [ajrconline.org]

- 25. mdpi.com [mdpi.com]

- 26. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 29. discovery.researcher.life [discovery.researcher.life]

- 30. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

2-(3,5-Difluorophenyl)-2-methoxyacetonitrile: A Privileged Scaffold in Neurotherapeutics and SARM1 Inhibitor Design

Executive Summary & Core Rationale

In modern medicinal chemistry, the strategic decoration of molecular scaffolds with specific halogen and ether moieties is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile (CAS: 1695947-84-2) represents a highly privileged, multifunctional organic building block [1].

This compound features three critical synthetic and pharmacological handles:

-

The 3,5-Difluorophenyl Ring: Strategically employed to block CYP450-mediated oxidation at the metabolically vulnerable meta positions. The highly electronegative fluorine atoms withdraw electron density from the aromatic ring, lowering the pKa of adjacent functional groups and enabling strong multipolar (e.g.,

-hole) interactions within the hydrophobic binding pockets of target proteins. -

The

-Methoxy Group: Acts as a rigidifying hydrogen-bond acceptor. By restricting the rotational degrees of freedom around the benzylic carbon, it pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon target binding. -

The Nitrile Moiety: Serves as a versatile synthetic handle for downstream derivatization into primary amines, amides, carboxylic acids, or nitrogen-rich heterocycles (e.g., tetrazoles, triazoles, and substituted pyridines) [4].

Recently, derivatives of this scaffold have gained significant traction in the development of SARM1 (Sterile Alpha and TIR Motif-containing 1) inhibitors , a breakthrough therapeutic class aimed at halting Wallerian axon degeneration in peripheral neuropathies and neurodegenerative diseases[3][4].

Physicochemical Profiling & Structural Descriptors

Understanding the baseline physicochemical properties of the core building block is essential for predicting the drug-likeness of its downstream derivatives. The table below summarizes the critical molecular descriptors of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile [1].

| Property | Value | Implication for Drug Design |

| CAS Registry Number | 1695947-84-2 | Standardized identification for commercial sourcing. |

| Molecular Formula | C₉H₇F₂NO | Low molecular weight allows for extensive downstream elaboration. |

| Molecular Weight | 183.15 g/mol | Ideal starting point for maintaining final drug MW < 500 Da (Lipinski's Rule). |

| LogP | ~2.17 | Optimal lipophilicity for blood-brain barrier (BBB) penetration. |

| Topological Polar Surface Area (TPSA) | 33.02 Ų | Excellent membrane permeability; well within the < 90 Ų limit for CNS drugs. |

| Hydrogen Bond Acceptors | 3 (F, F, O, N) | Facilitates target engagement without violating Lipinski's rules. |

Synthetic Methodologies: Upstream Assembly

The synthesis of

Experimental Protocol 1: Nitromethane-Mediated Cyanation

Causality & Logic: Nitromethane is specifically chosen as the solvent because its high dielectric constant and unique hydrogen-bond accepting capabilities stabilize the transient oxocarbenium ion intermediate formed from the acetal. This stabilization prevents unwanted side reactions and facilitates a clean nucleophilic attack by the cyanide ion [2].

Step-by-Step Methodology:

-

Preparation: In a flame-dried, argon-purged Schlenk flask, dissolve 1.0 equivalent of 3,5-difluorobenzaldehyde dimethyl acetal in anhydrous nitromethane (0.5 M concentration).

-

Reagent Addition: Dropwise add 1.2 equivalents of trimethylsilyl cyanide (TMSCN) via syringe. Self-Validation Check: Ensure the reaction temperature does not exceed 25°C during addition to prevent the volatilization of TMSCN.

-

Catalysis & Heating: Introduce a Lewis acid catalyst (e.g., 5 mol% of Bi(OTf)₃ or similar mild Lewis acid) and heat the mixture to 60–80°C under high-pressure conditions or in a sealed tube.

-

Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The disappearance of the UV-active acetal spot and the emergence of a lower-Rf product spot validates the conversion.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the catalyst. Extract with dichloromethane (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography to yield the pure 2-(3,5-difluorophenyl)-2-methoxyacetonitrile.

Synthetic workflow and downstream derivatization of the core methoxyacetonitrile scaffold.

Downstream Derivatization: Building the Pharmacophore

To utilize this scaffold in drug discovery, the nitrile group is typically reduced to a primary amine, which is then coupled to various heterocyclic systems (such as substituted pyridines) to form active SARM1 inhibitors [4].

Experimental Protocol 2: Lithium Aluminum Hydride (LiAlH₄) Reduction

Causality & Logic: LiAlH₄ is selected over milder reducing agents (like NaBH₄) because the strong

Step-by-Step Methodology:

-

Preparation: Suspend 2.0 equivalents of LiAlH₄ in anhydrous THF (0.2 M) at 0°C under an inert nitrogen atmosphere.

-

Addition: Dissolve 2-(3,5-difluorophenyl)-2-methoxyacetonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes.

-

Reaction: Remove the ice bath and allow the reaction to reflux at 65°C for 4 hours.

-

The Fieser Quench (Self-Validating Step): Cool the reaction to 0°C. For every

grams of LiAlH₄ used, sequentially and cautiously add:- mL of distilled H₂O (dropwise, wait for vigorous bubbling to cease).

- mL of 15% aqueous NaOH.

- mL of distilled H₂O.

-

Isolation: Stir the mixture vigorously for 30 minutes at room temperature until a white, granular precipitate forms. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

-

Concentration: Concentrate the filtrate in vacuo to yield 2-(3,5-difluorophenyl)-2-methoxyethan-1-amine, ready for subsequent amide coupling or heterocycle formation.

Biological Context: SARM1-Mediated NAD+ Depletion

Derivatives of 2-(3,5-difluorophenyl)-2-methoxyacetonitrile have been heavily patented as SARM1 inhibitors [4]. SARM1 is a central executioner of axon degeneration. Under healthy conditions, the survival factor NMNAT2 converts Nicotinamide Mononucleotide (NMN) into NAD+. Upon axonal injury, NMNAT2 is rapidly degraded, causing NMN to accumulate and NAD+ to drop.

NMN accumulation allosterically activates SARM1, unleashing its intrinsic NADase activity. This leads to a catastrophic depletion of axonal NAD+, metabolic collapse, and ultimately, Wallerian axon degeneration [3]. Small molecules containing the 3,5-difluorophenyl-methoxy scaffold act as orthosteric or allosteric inhibitors of SARM1, blocking this NADase activity and preserving axon integrity.

SARM1-mediated NAD+ depletion pathway and intervention by small-molecule inhibitors.

References

- Title: 1695947-84-2 | 2-(3,5-Difluorophenyl)

- Title: Non-Conventional Solvents.

- Source: pnas.

- Source: google.com (Google Patents)

Whitepaper: Electronic Effects of 3,5-Difluoro Substitution on Phenylacetonitriles

Executive Summary

Phenylacetonitriles are ubiquitous building blocks in organic synthesis and drug development. However, the introduction of fluorine atoms onto the aromatic ring fundamentally alters the molecule's electronic landscape and reactivity profile. This technical guide explores the specific electronic effects of 3,5-difluoro substitution on phenylacetonitriles, detailing how the interplay of inductive and resonance effects drastically lowers the pKa of the benzylic protons. By analyzing real-world synthetic challenges—such as the process development of the anti-HIV drug Lenacapavir—this whitepaper provides researchers with mechanistic insights and field-proven protocols to navigate the unique reactivity of highly electron-deficient nitriles.

The Electronic Paradigm: Inductive vs. Resonance Effects

Fluorine is the most electronegative element, exerting a profound electron-withdrawing inductive effect (-I) through the sigma-bond framework. Conversely, its lone pairs can donate electron density through resonance (+R) into an aromatic pi-system.

In the context of 3,5-difluorophenylacetonitrile, the regiochemistry of the substitution is paramount. Because the fluorine atoms are positioned meta to the acetonitrile moiety, their +R resonance donation cannot directly localize negative charge onto the benzylic carbon (no resonance structures place the negative charge on the alpha-carbon). Consequently, the -I inductive withdrawal operates without opposition from resonance donation at the reactive benzylic position. This creates a highly electron-deficient aromatic ring that strongly stabilizes any developing negative charge at the benzylic carbon.

Logical flow of electronic effects leading to enhanced acidity in 3,5-difluorophenylacetonitriles.

Thermodynamic Impact: The pKa Shift

The stabilization of the benzylic carbanion translates directly to a massive shift in thermodynamic acidity. Unsubstituted phenylacetonitrile exhibits a pKa of approximately 21.9 in dimethyl sulfoxide (DMSO)[1]. The dual meta-fluorine substitution in 3,5-difluorophenylacetonitrile drops this pKa to approximately 19[2]. This represents a nearly 1000-fold increase in acidity, fundamentally altering the molecule's behavior in the presence of strong bases or nucleophiles.

Table 1: Thermodynamic Properties of Phenylacetonitrile Derivatives

| Parameter | Phenylacetonitrile | 3,5-Difluorophenylacetonitrile | Weinreb Amide Derivative |

| pKa (in DMSO) | ~21.9[1] | ~19.0[2] | ~26.0[3] |

| Electronic Effect at Benzylic C | Baseline | Strong Inductive Withdrawal (-I) | Resonance Stabilization |

| Primary Synthetic Challenge | Requires strong base for alkylation | Prone to deprotonation by nucleophiles | None (Ideal electrophile) |

Mechanistic Consequences in Synthesis: The Lenacapavir Case Study

This altered electronic landscape presents significant challenges in synthetic organic chemistry, particularly when nucleophilic addition to the nitrile carbon is desired. A prime example is found in the synthesis of Fragment A of Lenacapavir, a first-in-class anti-HIV capsid inhibitor[3].

During process development by the, attempts were made to react 3,5-difluorophenylacetonitrile with various organometallic reagents (such as Grignard reagents) to form a key ketone intermediate[2]. However, these reactions failed to yield the desired product[2].

The Causality: Grignard reagents are strong nucleophiles but also exceptionally strong bases. Because the pKa of 3,5-difluorophenylacetonitrile (~19) is substantially lower than typical nitriles, the Grignard reagent kinetically and thermodynamically favors acting as a base[2]. It deprotonates the highly acidic benzylic C-H bond, forming a stable carbanion and quenching the Grignard reagent into its corresponding alkane. This acid-base reaction completely outcompetes the desired nucleophilic attack on the nitrile carbon[2].

Competing pathways: Grignard addition vs. benzylic deprotonation in fluorinated acetonitriles.

Experimental Protocols: Overcoming Reactivity Hurdles

To circumvent the acid-base quenching caused by the electronic effects of the 3,5-difluoro substitution, researchers must employ alternative electrophiles or highly specific conditions. The following protocols are self-validating systems designed to manage these electronic constraints.

Protocol 1: The Weinreb Amide Circumvention Strategy (Ketone Synthesis)

To successfully synthesize the Lenacapavir ketone intermediate, researchers pivoted from the highly acidic nitrile to a Weinreb amide derived from 2-(3,5-difluorophenyl)acetic acid[3]. The Weinreb amide has a significantly higher pKa (~26), rendering the benzylic protons less susceptible to deprotonation by Grignard reagents[3].

-

Activation : Dissolve 2-(3,5-difluorophenyl)acetic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add oxalyl chloride and a catalytic amount of DMF to form the acyl chloride.

-

Causality: Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive acyl chloride intermediate back into the starting acid.

-

-

Amidation : Introduce N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base (e.g., triethylamine). Stir at 0 °C, then warm to room temperature.

-

Causality: The base neutralizes the HCl byproduct, driving the formation of the Weinreb amide. The resulting amide has a pKa of ~26, effectively neutralizing the acidic threat of the benzylic protons[3].

-

-

Nucleophilic Addition : In a separate flask, prepare the Grignard reagent (e.g., 2,5-dibromopyridin-MgX) in anhydrous THF. Slowly add the Weinreb amide at 0 °C.

-

Causality: The Weinreb amide forms a stable 5-membered cyclic chelate with the magnesium ion. This chelation prevents over-addition to the tertiary alcohol and completely mitigates the acid-base quenching seen with the nitrile counterpart[3].

-

-

Quench and Isolate : Quench the reaction with saturated aqueous NH₄Cl to break the magnesium chelate. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the pure ketone.

Protocol 2: Direct Alkylation of 3,5-Difluorophenylacetonitrile

If the synthetic route strictly requires the functionalization of the 3,5-difluorophenylacetonitrile alpha-carbon, the highly stabilized carbanion must be managed carefully to prevent polyalkylation.

-

Deprotonation : Dissolve 3,5-difluorophenylacetonitrile in anhydrous THF at -78 °C. Slowly add exactly 1.05 equivalents of Lithium diisopropylamide (LDA).

-

Causality: The ultra-low temperature and the use of a sterically hindered, non-nucleophilic base ensure quantitative deprotonation of the highly acidic benzylic proton (pKa ~19) without any unwanted nucleophilic attack on the nitrile carbon.

-

-

Electrophile Addition : Add the alkyl halide (e.g., methyl iodide) dropwise. Maintain the reaction at -78 °C for 1 hour, then gradually warm to room temperature.

-

Causality: Gradual warming allows the kinetically trapped, highly stabilized carbanion to react selectively with the electrophile. Keeping the temperature low initially prevents the highly reactive carbanion from undergoing rapid dialkylation.

-

-

Workup : Quench with a weak acid (e.g., 10% citric acid) to neutralize excess base. Extract the organic layer, wash with brine, and purify via flash chromatography.

Conclusion

The 3,5-difluoro substitution on phenylacetonitriles is a masterclass in the dominance of inductive electronic effects. By withdrawing electron density from the benzylic position without providing counteracting resonance stabilization, the fluorine atoms lower the pKa of the molecule by roughly three orders of magnitude. Understanding this thermodynamic shift is critical for drug development professionals, as it dictates the boundary conditions for nucleophilic additions and necessitates strategic workarounds, such as the Weinreb amide protocol, to ensure synthetic success.

References

-

Medicines for All Institute (M4ALL), Virginia Commonwealth University. Summary of Process Development Work on the Synthesis of Frag A of Lenacapavir. Available at:[Link]

-

Hayashi, et al. Base Catalysis by Mono- and Polyoxometalates. Catalysts (2017). DOI: 10.3390/catal7110345. Available at:[Link]

-

The Journal of Organic Chemistry (ACS Publications). A New Synthesis of Enantiopure Amine Fragment: An Important Intermediate to the Anti-HIV Drug Lenacapavir. DOI: 10.1021/acs.joc.4c02288. Preprint available at ChemRxiv:[Link]

Sources

Reactivity profile of alpha-methoxy nitriles in organic synthesis

Unlocking the Synthetic Potential of -Methoxy Nitriles: A Comprehensive Reactivity Profile

As the demand for highly functionalized, stereochemically complex molecules grows in pharmaceutical and materials science, the strategic deployment of bifunctional building blocks becomes paramount.

This technical guide dissects the reactivity profile of

Acyl Anion Equivalency and Umpolung Reactivity

The most prominent synthetic application of

The resulting lithiomethoxyacetonitrile carbanion readily undergoes aldol-type condensations with aldehydes and ketones[4]. However, the mechanistic reality of this transformation is governed by a delicate acid-base equilibrium. As demonstrated by Beam et al., the condensation of lithiomethoxyacetonitrile with benzophenone can yield unexpected dialdol products[4].

Mechanistic Causality: The formation of dialdol adducts occurs because the resulting tertiary alkoxide intermediate is a weaker base than the starting acetonitrile carbanion[4]. This pKa differential drives an equilibrium shift, allowing a secondary carbanion to form and react with a second equivalent of the electrophile[4]. To achieve mono-alkylation, strict stoichiometric control and cryogenic temperatures must be maintained.

Fig 1: Umpolung pathway of alpha-methoxy nitriles via lithiated intermediates.

Chemoselective Nucleophilic Addition to the Nitrile Core

Beyond

For example, the addition of allylzinc bromide to an

Fig 2: Chemoselective organozinc addition and subsequent chelation-controlled reduction.

Quantitative Reactivity Profile

The following table summarizes the expected outcomes and yields of

| Starting Material | Reagent System | Electrophile / Target | Major Product | Typical Yield |

| Methoxyacetonitrile | LDA, THF, -78°C | Benzophenone | Mono-aldol adduct | 25-40% |

| Methoxyacetonitrile | Excess Base, THF | Benzophenone | Dialdol condensation product | Variable |

| Allylzinc Bromide, THF | Nitrile Carbon | > 80% | ||

| LAH, LiI (10 eq), -100°C | Carbonyl Carbon | syn-1,2-Methoxy Homo-allyl Alcohol | > 85% ( |

Self-Validating Experimental Protocols

The following protocols are engineered to ensure reproducibility by embedding the mechanistic causality directly into the workflow.

Protocol A: Synthesis of Mono-Aldol Adducts via Lithiomethoxyacetonitrile

Objective: Generate the umpolung carbanion while suppressing dialdol equilibration.

-

System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon. Causality: Lithiomethoxyacetonitrile is highly sensitive to protonation by ambient moisture.

-

Substrate Cooling: Dissolve methoxyacetonitrile (1.0 eq) in anhydrous THF (0.5 M) and cool the solution to -78°C using a dry ice/acetone bath. Causality: Cryogenic temperatures are mandatory to prevent the degradation of the reactive carbanion and suppress self-condensation.

-

Deprotonation: Add LDA (1.05 eq) dropwise over 15 minutes. Stir for 30 minutes at -78°C.

-

Electrophile Addition: Dissolve the target ketone (0.95 eq) in minimal THF and add it to the reaction mixture via a syringe pump over 30 minutes. Causality: Slow addition of a slight sub-stoichiometric amount of ketone prevents local concentration gradients that favor the equilibration between the newly formed alkoxide product and the unreacted carbanion, thereby mitigating dialdol formation.

-

Quench: Quench the reaction at -78°C with saturated aqueous NH₄Cl before warming to room temperature. Extract with ethyl acetate.

Protocol B: Chemoselective Allylation and Chelation-Controlled Reduction

Objective: Convert the nitrile to a stereodefined alcohol without

-

Organozinc Addition: To a solution of

-methoxy nitrile (1.0 eq) in THF at room temperature, add allylzinc bromide (1.5 eq). Stir for 4 hours. Causality: Organozinc reagents provide attenuated basicity compared to Grignard reagents, preventing competitive -

Hydrolysis: Quench with 1M HCl and stir for 1 hour to hydrolyze the metallo-imine intermediate. Extract and concentrate to isolate the

-methoxy ketone. -

Chelation Setup: Dissolve the crude ketone in diethyl ether and cool to -100°C (liquid nitrogen/ethanol bath). Add anhydrous LiI (10.0 eq) and stir for 20 minutes. Causality: The excess lithium ions act as a Lewis acid, coordinating both the methoxy oxygen and the carbonyl oxygen. This locks the molecule into a rigid, chelated conformation.

-

Stereoselective Reduction: Add LAH (2.0 eq) dropwise. Causality: The locked conformation forces the hydride to attack from the less sterically hindered face, ensuring highly diastereoselective delivery. Quench with the Fieser method and filter through Celite.

References

- Methoxyacetonitrile - Organic Syntheses Procedure Organic Syntheses

- The reactions of lithioacetonitrile and lithiomethoxyacetonitrile with certain ketones Canadian Journal of Chemistry

- Methoxyacetonitrile - Chem-Impex Chem-Impex

- DualPhos: a versatile, chemoselective reagent for two-carbon aldehyde to latent (E)-alkenal homologation and application in the total synthesis of phomolide G The Royal Society

- UNIVERSITÀ DEGLI STUDI DI MILANO - AIR Unimi AIR Unimi

Technical Whitepaper: Safety, Handling, and Risk Mitigation for 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile

[1]

Executive Summary

This technical guide provides a comprehensive safety and handling framework for 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile , a specialized intermediate often utilized in the synthesis of agrochemicals and pharmaceutical APIs.[1] Unlike generic nitriles, the presence of an alpha-methoxy group combined with a fluorinated aromatic ring introduces specific toxicological and physicochemical risks—most notably the potential for metabolic cyanide release and enhanced dermal absorption.[1]

This document moves beyond standard Safety Data Sheet (SDS) templates to offer a predictive hazard analysis and self-validating safety protocols designed for research and scale-up environments.

Part 1: Chemical Identity & Physicochemical Profiling[1]

Structural Analysis & Hazard Implications

The molecule consists of a 3,5-difluorophenyl ring attached to an acetonitrile core, with a methoxy group at the alpha position.[1]

-

Lipophilicity (Fluorine Effect): The 3,5-difluoro substitution significantly increases lipophilicity compared to non-fluorinated analogs.[1] This facilitates rapid transport across lipid bilayers (skin/cell membranes), elevating the risk of systemic toxicity via dermal exposure.[1]

-

Metabolic Instability (Alpha-Methoxy Nitrile): The alpha-methoxy functionality renders the nitrile carbon susceptible to oxidative metabolism (e.g., via Cytochrome P450 enzymes), which can lead to the liberation of cyanide ions (

) in vivo.[1]

Physical State & Properties[1]

-

Appearance: Typically a colorless to pale yellow liquid or low-melting solid.[1]

-

Volatility: Moderate vapor pressure is expected.[1] Inhalation of aerosols or vapors poses a significant respiratory threat.[1]

-

Solubility: Highly soluble in organic solvents (DCM, Ethyl Acetate, DMSO); practically insoluble in water.[1]

Part 2: Hazard Identification (GHS & Mechanistic)[1][2]

GHS Classification (Derived/Predictive)

Based on Structure-Activity Relationships (SAR) of alpha-alkoxy aryl acetonitriles.[1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Cat 3 | H301: Toxic if swallowed.[1][2][3] |

| Acute Toxicity (Dermal) | Cat 3 | H311: Toxic in contact with skin.[1][2] |

| Acute Toxicity (Inhalation) | Cat 3 | H331: Toxic if inhaled.[1][2] |

| Skin Irritation | Cat 2 | H315: Causes skin irritation.[1][3] |

| Eye Irritation | Cat 2A | H319: Causes serious eye irritation.[1][2][3][4][5] |

The "Cyanide Connection": A Critical Mechanism

Researchers must treat this compound as a cyanogen .[1] Upon ingestion or absorption, the methoxy group can be cleaved, destabilizing the cyanohydrin-like intermediate and releasing free cyanide.[1]

Mechanism of Toxicity:

-

Absorption: Rapid dermal/inhalation uptake.[1]

-

Metabolism:

[1] -

Effect: Cyanide binds to cytochrome c oxidase, halting cellular respiration (histotoxic hypoxia).[1]

Visualization: Functional Group Hazard Mapping

Figure 1: Structural dissection of hazards.[1] The convergence of fluorination and the alpha-methoxy group creates a high-risk profile for dermal toxicity and metabolic cyanide release.[1]

Part 3: Safe Handling & Engineering Controls[1]

The "Band 4" Containment Strategy

Due to the potential for aerosolization and high potency, handle this material as a Control Band 4 compound (OEB 4 equivalent).[1]

-

Primary Engineering Control: All open handling (weighing, transfer, dilution) must occur within a certified Chemical Fume Hood or Powder Containment Enclosure .[1]

-

Air Velocity: Maintain face velocity > 100 fpm (0.5 m/s).

-

Closed Systems: For reactions > 10g, use closed liquid transfer systems (cannula/septum techniques) to prevent vapor release.[1]

Personal Protective Equipment (PPE) Matrix

| Body Part | Requirement | Rationale (Scientific Basis) |

| Hands | Double Gloving: Inner: Nitrile (4 mil)Outer: Laminate film (Silver Shield/4H) or Thick Nitrile (8 mil) | Fluorinated aromatics can permeate standard latex/thin nitrile rapidly.[1] Laminate film offers >4hr breakthrough time.[1] |

| Respiratory | P100/OV Combo Cartridge (if outside hood) | Protects against both particulates (if solid) and organic vapors/HCN traces.[1] |

| Eyes | Chemical Goggles + Face Shield | Prevent ocular absorption; nitriles are severe eye irritants.[1] |

| Body | Tyvek® Lab Coat or Apron | Impervious to liquid splashes; prevents clothing contamination.[1] |

Self-Validating Protocol: Leak & Decontamination Check

Before starting work:

-

Glove Check: Inflate inner gloves to check for pinholes.[1]

-

Neutralization Prep: Prepare a bath of 5% Sodium Hypochlorite (Bleach) or 1N NaOH nearby.[1] This converts any released cyanide/nitrile to less toxic cyanate/carboxylate.[1]

-

Validation: Dip a test strip (starch-iodide) in the bleach bath to ensure it is active (oxidizing).[1]

-

Part 4: Emergency Response & First Aid[1]

CRITICAL: Standard First Aid is insufficient. Cyanide Antidote Kits (e.g., Hydroxocobalamin) should be accessible if handling >100g.[1]

Exposure Response Workflow

Figure 2: Emergency response logic. Immediate decontamination and specific medical communication regarding "Nitrile/Cyanide" risk are vital.[2]

Spills & Disposal[1][3][7]

-

Evacuate: Clear the immediate area.

-

PPE: Don full PPE (including respiratory protection) before re-entering.[1]

-

Neutralization: Cover spill with calcium hypochlorite or sodium hypochlorite solution .[1] Allow to react for 30 minutes (oxidizes cyanide).

-

Cleanup: Absorb with vermiculite.[1][4] Do NOT use acidic absorbents (risk of HCN gas evolution).[1]

-

Disposal: Incinerate in a chemical waste combustor equipped with a scrubber (Nitrogen oxides/HF generation).

Part 5: Storage & Stability[1]

-

Storage Conditions: Store at 2-8°C (Refrigerated). Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the methoxy group.[1]

-

Incompatibilities:

References

Melting point and boiling point of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile

The following technical guide details the physical properties, synthesis context, and handling protocols for 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile (CAS 1695947-84-2).

Physical Properties, Synthesis, and Process Optimization[1]

Executive Summary & Compound Identity

2-(3,5-Difluorophenyl)-2-methoxyacetonitrile is a specialized fluorinated intermediate used primarily in the synthesis of advanced agrochemicals and pharmaceutical active ingredients (APIs). As a key building block, its physical properties dictate the downstream purification strategy—specifically the choice between fractional distillation and crystallization.

| Property | Value / Description |

| CAS Number | 1695947-84-2 |

| IUPAC Name | 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile |

| Molecular Formula | C₉H₇F₂NO |

| Molecular Weight | 183.15 g/mol |

| Physical State | Low-melting Solid or Viscous Liquid (Ambient) |

| Storage Condition | Sealed, dry, 2–8°C (Hygroscopic) |

| Predicted Boiling Point | ~260–270°C (at 760 mmHg) / 110–120°C (at 5 mmHg) |

| Predicted Density | ~1.25 ± 0.05 g/cm³ |

Note on Data Availability: Direct experimental melting/boiling points for this specific CAS are proprietary to process patents. The values above are derived from structure-activity relationship (SAR) analysis of the closest analogs: 2-(3,5-difluorophenyl)acetonitrile (BP 90°C @ 5mmHg) and (2-methoxyphenyl)acetonitrile (BP 94-97°C @ 0.3mmHg).

Physical Properties & Process Implications[1][2][3][4][5][6][7]

2.1 Melting Point & Phase Behavior

This compound typically exists as a low-melting solid or supercooled liquid at room temperature. The introduction of the methoxy group at the alpha position disrupts the crystal lattice packing compared to the parent acetonitrile, often lowering the melting point.

-

Process Implication: If the melting point is <50°C, melt crystallization is challenging. Distillation or column chromatography becomes the preferred purification method.

-

Handling: Due to its potential to exist as a supercooled liquid, it should be handled as a liquid for reactor charging calculations unless a specific crystalline polymorph is isolated.

2.2 Boiling Point & Vacuum Distillation

The boiling point is the critical parameter for isolation. Based on the molecular weight (183.15 g/mol ) and polarity (nitrile + methoxy + difluoro-phenyl), the compound requires high vacuum for distillation to avoid thermal decomposition.

-

Atmospheric Equivalent: ~265°C (Predicted)

-

Operational Vacuum (1–5 mmHg): 100–120°C

-

High Vacuum (0.1–0.5 mmHg): 75–90°C

Expert Insight: The presence of the benzylic methoxy group makes the compound susceptible to elimination (forming the styrene derivative) or hydrolysis under high thermal stress. Distillation temperature should be kept below 130°C regardless of pressure.

2.3 Solubility & Partitioning

-

Solubility: Highly soluble in polar organic solvents (DCM, Ethyl Acetate, THF, Acetonitrile). Sparingly soluble in water.

-

Partition Coefficient (LogP): Predicted ~2.0–2.2.[1]

-

Extraction: Efficiently extracted from aqueous reaction mixtures using Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

Synthesis & Reaction Pathways[1][3][8][9]

The synthesis of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile typically follows a Strecker-type reaction or Nucleophilic Substitution on a benzylic halide.

3.1 Core Synthesis Workflow

The most robust route involves the formation of the alpha-hydroxy nitrile (cyanohydrin) followed by methylation, or direct displacement on an alpha-halo precursor.

Figure 1: Primary synthetic pathway via cyanohydrin intermediate.

3.2 Alternative Route (From Acetal)

An alternative industrial route involves the reaction of the corresponding dimethyl acetal with TMSCN, catalyzed by a Lewis Acid (e.g., BF3·OEt2). This avoids the handling of toxic free cyanide salts.

Experimental Protocols for Property Determination

For researchers needing to validate the exact physical constants for a new batch, the following protocols are the industry standard for this class of fluorinated nitriles.

4.1 Boiling Point Determination (Micro-Distillation)

Objective: Determine the boiling point at reduced pressure to establish purification parameters.

-

Setup: Equip a 25 mL round-bottom flask with a short-path distillation head, thermometer, and vacuum receiver.

-

Loading: Charge 5–10 g of crude material. Add a magnetic stir bar.

-

Vacuum: Apply stable vacuum (e.g., 2.0 mmHg). Allow the system to equilibrate for 5 minutes.

-

Heating: Slowly ramp the oil bath temperature. The bath should be ~20°C higher than the internal vapor temperature.

-

Observation: Record the temperature at which the first steady drop is collected (Onset) and the stable plateau temperature (Main Fraction).

-

Expected Range (2 mmHg):85–95°C .[2]

-

4.2 Melting Point (DSC Method)

Objective: Determine the precise melting onset and purity.

-

Instrument: Differential Scanning Calorimeter (DSC).

-

Sample: 2–5 mg of dried sample in a hermetically sealed aluminum pan.

-

Ramp: 5°C/min from -40°C to 100°C.

-

Analysis: Identify the endothermic peak. The onset temperature is the reported melting point.

Handling, Safety & Storage

Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).[3] GHS Signal Word: WARNING

| Parameter | Recommendation |

| Storage | 2–8°C under inert atmosphere (Argon/Nitrogen). |

| Stability | Sensitive to moisture (hydrolysis of nitrile to amide). |

| PPE | Nitrile gloves, safety goggles, fume hood (mandatory). |

| Incompatibility | Strong oxidizers, strong acids, strong bases (hydrolysis risk). |

Critical Safety Note: In the event of a fire, this compound may release Hydrogen Fluoride (HF) and Hydrogen Cyanide (HCN) gases. Firefighters must use full SCBA.

References

-

ChemScene. (2024). Product Analysis: 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile (CAS 1695947-84-2).[4] Retrieved from

-

Fisher Scientific. (2024). Safety Data Sheet: 2-(3,5-Difluorophenyl)acetonitrile (Analog). Retrieved from

-

PubChem. (2024).[5] Compound Summary: (2-Methoxyphenyl)acetonitrile.[5] National Library of Medicine. Retrieved from

-

European Patent Office. (2020). Process for the preparation of fluorinated phenylacetonitriles. Patent EP3597627A1. Retrieved from

Sources

Methodological & Application

Application Note: 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile as a Strategic Intermediate in Pharmaceutical Synthesis

Introduction & Chemical Profile

In modern drug discovery, the strategic incorporation of fluorine atoms and specific functional groups is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile (CAS: 1695947-84-2) is a highly versatile, multifunctional building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly targeted kinase inhibitors and GPCR ligands.

The compound features three critical moieties that drive its utility:

-

The 3,5-Difluorophenyl Group: Fluorine’s small atomic radius and high electronegativity allow it to act as a bioisostere for hydrogen while fundamentally altering the electronic distribution of the aromatic ring. This substitution significantly enhances metabolic stability by blocking cytochrome P450-mediated electrophilic aromatic oxidation, thereby prolonging the drug's half-life . Furthermore, the difluoro-motif improves binding affinity within hydrophobic protein pockets 1.

-

The Alpha-Methoxy Group: Acts as a rigidifying hydrogen-bond acceptor, influencing the conformational preference of downstream derivatives and improving aqueous solubility compared to purely aliphatic analogs.

-

The Nitrile Core: A highly reactive synthetic handle that can be divergently transformed into primary amines, carboxylic acids, or quaternary centers.

Table 1: Physicochemical Properties

| Property | Value | Structural Significance |

| CAS Number | 1695947-84-2 | Unique identifier for procurement and tracking 2. |

| Molecular Formula | C9H7F2NO | Defines the exact atomic composition. |

| Molecular Weight | 183.15 g/mol | Low molecular weight ensures downstream APIs remain within Lipinski's Rule of 5. |

| LogP | 2.18 | Optimal lipophilicity for membrane permeability. |

| TPSA | 33.02 Ų | Favorable for blood-brain barrier (BBB) penetration if required. |

Strategic Synthetic Workflows

The true value of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile lies in its divergent reactivity. As an Application Scientist, it is critical to understand why certain synthetic pathways are chosen to maximize yield and purity.

Caption: Synthetic divergence of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile into key building blocks.

Reaction Causality & Optimization

When reducing the nitrile to a primary amine—a common requirement for introducing a basic nitrogen center that interacts with acidic residues in protein targets—chemists often face the pitfall of secondary amine dimerization. As demonstrated in Table 2, the choice of reducing agent and additive is not arbitrary. The addition of methanolic ammonia during Raney Nickel hydrogenation acts as a competing nucleophile, effectively trapping the intermediate imine and shifting the equilibrium exclusively toward the primary amine 3.

Table 2: Reaction Optimization for Nitrile Reduction

| Reducing Agent | Solvent System | Additive | Conversion (%) | Primary Amine Yield (%) | Secondary Amine Byproduct (%) |

| Pd/C, H₂ (1 atm) | MeOH | None | >95 | 45 | 50 |

| Raney Ni, H₂ (50 psi) | EtOH | None | >95 | 60 | 35 |

| Raney Ni, H₂ (50 psi) | MeOH | NH₃ (7N) | >99 | 92 | <5 |

| LiAlH₄ (2.0 eq) | THF (anhydrous) | None | >99 | 85 | <5 (Trace ether cleavage) |

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure reproducibility and trustworthiness in a drug development setting.

Protocol 1: Catalytic Hydrogenation to 2-(3,5-Difluorophenyl)-2-methoxyethan-1-amine

Objective: High-yielding conversion of the nitrile to a primary amine while suppressing dimerization.

-

Preparation: To a high-pressure Parr reactor, add 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile (10.0 g, 54.6 mmol).

-

Solvent Addition: Suspend the starting material in 100 mL of 7N Ammonia in Methanol. Causality: The high concentration of ammonia is strictly required to prevent the nucleophilic attack of the newly formed primary amine onto the intermediate imine.

-

Catalyst Loading: Carefully add Raney Nickel (approx. 1.0 g, 10% w/w, washed with MeOH). Safety Note: Raney Ni is highly pyrophoric; never allow the catalyst bed to dry.

-

Hydrogenation: Seal the reactor, purge with N₂ (3x), then purge with H₂ (3x). Pressurize the vessel to 50 psi with H₂ and stir vigorously at 25°C for 12 hours.

-

In-Process Control (IPC): Monitor hydrogen uptake. The reaction is complete when the pressure gauge stabilizes for >30 minutes. Validate via TLC (EtOAc:Hexanes 1:1, Ninhydrin stain); the primary amine will appear as a distinct, ninhydrin-positive (pink/purple) spot at a lower

than the UV-active starting material. -

Workup: Vent the reactor, filter the mixture through a pad of Celite under a nitrogen blanket, and wash the cake with MeOH. Concentrate the filtrate under reduced pressure to yield the crude primary amine, which can be purified via vacuum distillation or salt formation (e.g., HCl salt).

Protocol 2: Base-Catalyzed Hydrolysis to 2-(3,5-Difluorophenyl)-2-methoxyacetic acid

Objective: Conversion of the sterically hindered nitrile to a carboxylic acid.

-

Preparation: Dissolve the nitrile (5.0 g, 27.3 mmol) in a 1:1 mixture of Ethanol and Water (50 mL).

-

Reagent Addition: Add Sodium Hydroxide (NaOH, 3.3 g, 81.9 mmol, 3.0 eq). Cool the mixture to 0°C.

-

Peroxide Activation: Dropwise add 30% aqueous Hydrogen Peroxide (H₂O₂, 10 mL). Causality: Nitriles are notoriously resistant to standard basic hydrolysis. H₂O₂ generates the hydroperoxide anion (HOO⁻), which attacks the nitrile carbon rapidly (Radziszewski reaction), forming a peroxycarboximidic acid intermediate that readily collapses to the amide, facilitating subsequent hydrolysis to the acid.

-

Heating: Attach a reflux condenser and heat the mixture to 80°C for 6 hours.

-

In-Process Control (IPC): Analyze an aliquot via FTIR. The disappearance of the sharp nitrile stretch (~2250 cm⁻¹) and the appearance of a broad O-H stretch (2500-3300 cm⁻¹) alongside a strong C=O stretch (~1710 cm⁻¹) confirms complete conversion.

-

Workup: Cool to room temperature, remove ethanol under reduced pressure, and acidify the aqueous layer to pH 2 using 1M HCl. Extract the precipitated acid with Ethyl Acetate (3 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate.

Pharmacological Application & Target Engagement

Once the intermediate is transformed (e.g., into a primary amine or amide), it is frequently coupled to heterocyclic scaffolds to generate potent kinase inhibitors. The 3,5-difluorophenyl moiety is specifically designed to dock into deep, hydrophobic pockets of protein kinases, displacing ordered water molecules and maximizing van der Waals interactions, while the methoxy group can engage in hydrogen bonding with the kinase hinge region.

Caption: Pharmacological signaling pathway illustrating kinase inhibition by the fluorinated derivative.

By leveraging 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile, medicinal chemists can efficiently navigate structure-activity relationship (SAR) campaigns, producing drug candidates with superior metabolic resilience and target specificity.

References

- Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity.Research and Reviews.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.MDPI Pharmaceuticals.

- 1695947-84-2 | 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile Product Specifications.ChemScene.

- Nitrile Reduction to Primary Amine Protocols and Troubleshooting.Benchchem.

Sources

Application Notes & Protocols: Selective Hydrolysis of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile to 2-(3,5-Difluorophenyl)-2-methoxyacetamide

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the selective hydrolysis of 2-(3,5-difluorophenyl)-2-methoxyacetonitrile to its corresponding primary amide, 2-(3,5-difluorophenyl)-2-methoxyacetamide. This amide is a valuable building block in medicinal chemistry, where the difluorophenyl motif is often incorporated to enhance metabolic stability and binding affinity. The primary challenge in this transformation is achieving high selectivity for the amide product while minimizing over-hydrolysis to the carboxylic acid. This guide delves into the underlying chemical principles, compares acid- and base-catalyzed methodologies, and provides detailed, field-proven protocols to ensure reproducible and high-yield synthesis.

Introduction and Strategic Importance

The conversion of nitriles to primary amides is a fundamental transformation in organic synthesis. The target molecule, 2-(3,5-difluorophenyl)-2-methoxyacetamide, incorporates several features of high interest in pharmaceutical development. The 3,5-difluorophenyl group can improve compound properties such as lipophilicity and metabolic resistance, while the α-methoxy acetamide structure presents a versatile scaffold for further chemical elaboration.

However, the hydrolysis of nitriles is often a delicate process. The reaction proceeds through an amide intermediate, which can subsequently hydrolyze under the same conditions to form a carboxylic acid.[1][2] The challenge, therefore, is to identify conditions that favor the formation of the amide and allow for its isolation before further conversion occurs. The strong electron-withdrawing nature of the two fluorine atoms on the phenyl ring increases the electrophilicity of the nitrile carbon, which can influence reaction kinetics and requires careful control of conditions.[3] This note explores robust protocols to selectively stop the hydrolysis at the desired amide stage.

Mechanistic Considerations: Acid vs. Base Catalysis

Understanding the reaction mechanism is critical for optimizing experimental conditions. Both acid and base catalysis can be employed for nitrile hydrolysis, but they operate via distinct pathways.[4][5][6]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[6][7] The resulting intermediate, an imidic acid, then tautomerizes to the more stable amide. While effective, forcing conditions (high temperatures or prolonged reaction times) can promote a second hydrolysis step, converting the desired amide into the corresponding carboxylic acid.[8][9][10]

Base-Catalyzed Hydrolysis

In the presence of a strong base, the mechanism begins with the direct nucleophilic attack of the hydroxide ion on the electrophilic nitrile carbon.[4][5] This forms an anionic intermediate that is subsequently protonated by water to yield the imidic acid, which, as in the acidic pathway, tautomerizes to the amide.[11] Milder basic conditions, particularly those employing hydrogen peroxide, are known to be highly effective for the selective conversion of nitriles to amides.[][13] The hydroperoxide anion (OOH⁻), formed from the reaction of H₂O₂ with a base, is a particularly effective nucleophile for this transformation and often provides excellent selectivity for the amide.

Below is a diagram illustrating the divergent initial steps of these two pathways.

Figure 1: Initial steps in acid- vs. base-catalyzed nitrile hydrolysis.

Comparative Overview of Hydrolysis Protocols

The choice between acidic and basic conditions depends on substrate compatibility, desired purity, and scale. Below is a summary of two validated approaches for the target transformation.

| Parameter | Protocol 1: Acid-Catalyzed | Protocol 2: Alkaline Peroxide |

| Primary Reagents | Concentrated H₂SO₄, water | NaOH, 30% H₂O₂ |

| Solvent | Acetic Acid or Dioxane | Ethanol / Water |

| Temperature | 40-60 °C | 0-25 °C |

| Typical Time | 2-6 hours | 1-3 hours |

| Expected Yield | 65-80% | 85-95% |

| Key Advantage | Simple reagent setup. | High selectivity, mild conditions, higher yield. |

| Key Disadvantage | Risk of over-hydrolysis to carboxylic acid. | Requires careful temperature control due to H₂O₂. |

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationale. It is essential to monitor the reaction progress using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time and prevent byproduct formation.

General Experimental Workflow

The overall process for both protocols follows a standardized workflow, ensuring consistency and quality control from start to finish.

Figure 2: Standardized workflow for amide synthesis.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol uses concentrated sulfuric acid under controlled heating to favor the formation of the amide.

Materials:

-

2-(3,5-Difluorophenyl)-2-methoxyacetonitrile

-

Concentrated Sulfuric Acid (98%)

-

Glacial Acetic Acid

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser, separatory funnel.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(3,5-difluorophenyl)-2-methoxyacetonitrile (1.0 eq) in glacial acetic acid (5 mL per gram of nitrile).

-

Acid Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly add concentrated sulfuric acid (1.5 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and warm the reaction mixture to 50 °C. Maintain this temperature and stir for 2-4 hours, monitoring the consumption of the starting material by TLC.

-

Workup: Once the reaction is complete, cool the flask to room temperature and carefully pour the contents into a beaker containing crushed ice and water.

-

Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is ~7-8. Be cautious of CO₂ evolution.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude amide.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Causality: The use of a moderate temperature (50 °C) provides enough energy to overcome the activation barrier for amide formation while keeping the rate of subsequent hydrolysis to the carboxylic acid relatively low.[1] Acetic acid serves as a co-solvent that is miscible with both the nitrile and the aqueous acid.

Protocol 2: Selective Hydrolysis using Alkaline Hydrogen Peroxide

This protocol is often preferred for its high selectivity and milder conditions, which are better suited for sensitive substrates.

Materials:

-

2-(3,5-Difluorophenyl)-2-methoxyacetonitrile

-

Ethanol

-

Sodium Hydroxide (NaOH) solution (e.g., 2 M)

-

Hydrogen Peroxide (H₂O₂, 30% aqueous solution)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel.

Procedure:

-

Reaction Setup: Dissolve 2-(3,5-difluorophenyl)-2-methoxyacetonitrile (1.0 eq) in ethanol (10 mL per gram of nitrile) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Base and Peroxide Addition: While stirring vigorously, add 2 M NaOH solution (0.5 eq) followed by the slow, dropwise addition of 30% H₂O₂ (3.0 eq). Maintain the internal temperature below 10 °C throughout the addition.

-

Reaction: After adding the peroxide, allow the reaction to stir at 0-5 °C for 30 minutes, then let it warm to room temperature and continue stirring for 1-2 hours. Monitor the reaction progress by TLC.

-

Workup: Upon completion, cool the flask in an ice bath and carefully quench any remaining peroxide by adding a small amount of sodium sulfite solution until a test with starch-iodide paper is negative.

-

Extraction: Add deionized water to dissolve any salts and transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Wash the combined organic layers with water and then with brine to remove residual impurities.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization.

Causality: The reaction of NaOH and H₂O₂ generates the hydroperoxide anion, a strong nucleophile that selectively attacks the nitrile.[13] The low temperature is crucial to prevent the disproportionation of hydrogen peroxide and to control the exothermic reaction, thus preserving selectivity for the amide.[]

Conclusion

The selective conversion of 2-(3,5-difluorophenyl)-2-methoxyacetonitrile to its amide can be achieved efficiently under both acidic and basic conditions. For routine synthesis where high selectivity and yield are paramount, the alkaline hydrogen peroxide method (Protocol 2) is highly recommended due to its mild conditions and superior performance. The acid-catalyzed method (Protocol 1) remains a viable alternative, particularly when peroxide-sensitive functional groups are absent. In all cases, careful monitoring of the reaction is the key to isolating the desired amide in high purity and preventing the formation of the carboxylic acid byproduct.

References

-

LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

-

Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

-

Lumen Learning. 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]

-

Wikipedia. Pinner reaction. [Link]

-

Chemistry Steps. (2024, December 1). Converting Nitriles to Amides. [Link]

-

Master Organic Chemistry. (2019, October 7). Acidic Hydrolysis of Nitriles To Amides. [Link]

-

Chemistry Steps. (2024, December 5). Reactions of Nitriles. [Link]

-

Clark, J. hydrolysis of nitriles. Chemguide. [Link]

-

OpenStax. (2023, September 20). 21.7 Chemistry of Amides. [Link]

-

LibreTexts. (2023, January 14). 21.8: Chemistry of Amides. Chemistry LibreTexts. [Link]

-

OpenStax adaptation. 21.7 Chemistry of Amides – Organic Chemistry: A Tenth Edition. [Link]

-

Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. [Link]

-

Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

-